molecular formula C7H7ClOS B2628546 2-Chloro-1-(3-methylthiophen-2-yl)ethanone CAS No. 556110-52-2

2-Chloro-1-(3-methylthiophen-2-yl)ethanone

Cat. No.: B2628546
CAS No.: 556110-52-2
M. Wt: 174.64
InChI Key: HCEPFKMDXYBZCH-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-methylthiophen-2-yl)ethanone is a chemical compound with the molecular formula C7H7ClOS and a molecular weight of 174.64. It is related to 2-Acetyl-3-methylthiophene, which has a phenolic, wintergreen, almond, floral, cananga odor type .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 35-36°C . It is related to 2-Acetyl-3-methylthiophene, which has a boiling point of 98-99°C at 14mm Hg, a density of 1.124 g/mL at 25°C, and a refractive index of 1.562 .

Scientific Research Applications

Spectroscopic and Theoretical Analysis

The vibrational and electronic properties of 1-(3-methylthiophen-2-yl)ethanone, closely related to 2-Chloro-1-(3-methylthiophen-2-yl)ethanone, have been studied using density functional theory (DFT). These studies provide insights into the molecule's stability, charge delocalization, and reactive sites, which are crucial for understanding its chemical behavior and potential applications in materials science. The compound's hyperpolarizability suggests potential uses in nonlinear optical materials (ChNageswara Rao et al., 2018).

Synthetic Applications

Research on the synthesis and transformation of compounds structurally similar to this compound highlights the molecule's versatility as an intermediate in pharmaceutical and agricultural chemical production. For example, its derivatives have been synthesized for potential use in developing new fungicides, showcasing the compound's applicability in agrochemical research (Yuanyuan Liu et al., 2012).

Chiral Intermediate Synthesis

The compound has been utilized in the synthesis of chiral intermediates for pharmaceuticals, such as in the biocatalytic production of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a critical intermediate for the drug Ticagrelor. This application demonstrates the compound's role in creating high-value chiral molecules for drug development, emphasizing the importance of green and sustainable chemical processes in the pharmaceutical industry (Xiang Guo et al., 2017).

Enantioselective Biotransformation

The use of microorganisms for the enantioselective synthesis of chiral alcohols from ketone precursors, akin to this compound, highlights biotransformation's potential. Such processes are critical for producing enantiomerically pure compounds, essential for developing new drugs with specific biological activities (Yan-Li Miao et al., 2019).

Safety and Hazards

2-Chloro-1-(3-methylthiophen-2-yl)ethanone should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be avoided, and non-sparking tools should be used .

Properties

IUPAC Name

2-chloro-1-(3-methylthiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEPFKMDXYBZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556110-52-2
Record name 2-chloro-1-(3-methyl-2-thienyl)-ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

General procedure described for compounds 1 and 2 starting from 3-methylthiophene and chloroacetyl chloride. Three products were isolated by column chromatography column (hexane:ethyl acetate 3:1). Compound 16: yield 69%, m.p.: 155-156° C., 1H-NMR (CDCl3): δ8.2 (s, 1H, Ar), 4.54 (s, 2H, CH2), 4.52 (s, 2H, CH2), 2.8 (s , 3H, CH3); 13C-NMR (CDCl3): δ187.2 (CO), 185.1 (CO), 148.2 (C—CO), 139.1 (C—CO), 137.9 (CH), 48.1 (CH2), 47.3 (CH2), 16.0 (CH3); M/z (EI): 254, 252, 250 (M+, 1, 6, 9%), 203, 201 (M-CH2Cl, 47, 100%); HPLC: Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 99%, r.t.=4.73 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50. Compound 17: yield 8%, m.p.; 76-77° C., 1H-NMR (CDCl3): δ7.6 (s, 1H, Ar), 7.1 (s, 1H, Ar), 4.55 (s, 2H, CH2), 2.3 (s , 3H, CH3); 13C-NMR (CDCl3): δ188.1 (CO), 144.2 (C—CO), 143.2 (C—CH3), 138.9 (CH), 134.9 (CH), 49.4 (CH2), 19.5 (CH3); M/z (EI): 176, 174 (M+, 9, 23%), 125 (M-CH2Cl, 100%); HPLC: Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 98%, r.t.=4.56 min, Conditions Acetonitrile/H2O [(0.05% H3PO4+0.04% Et3N)] 50/50. Compound 18 yield 5%, yellow oil, 1H-NMR (CDCl3): δ7.44 (d, J=4.9 Hz, 1H, Ar), 7.0 (d, J=4.9 Hz, 1H, Ar), 4.55 (s, 2H, CH2), 2.3 (s ,3H, CH3); 13C-NMR (CDCl3): δ188.2 (CO), 151.3 (C—CH3), 136.8 (CH), 136.2 (C—CO), 135.0 (CH), 51.5 (CH2), 20.9 (CH3); M/z (EI): 176, 174 (M+, 6, 16%), 125 (M-CH2Cl, 100%); HPLC: Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 99%, r.t.=3.65 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50.
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